

# Relutrigine: A Deep Dive into its Preferential Inhibition of Persistent Sodium Current

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Relutrigine (formerly **PRAX-562**) is an investigational small molecule that has garnered significant attention for its potential as a precision medicine in the treatment of neuronal hyperexcitability disorders, particularly developmental and epileptic encephalopathies (DEEs). [1][2][3] Its mechanism of action centers on the selective inhibition of persistent sodium current (INaP), a key driver of aberrant neuronal firing in various pathological states.[1][2] This technical guide provides a comprehensive overview of the preclinical data elucidating relutrigine's effect on persistent sodium current, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

# **Quantitative Analysis of Relutrigine's Inhibitory Activity**

Relutrigine demonstrates potent and preferential inhibition of persistent sodium currents over transient sodium currents. The following tables summarize the key quantitative metrics from preclinical electrophysiological studies.



| Parameter                    | Condition                  | IC50 (nM) | Cell Type     | Reference |
|------------------------------|----------------------------|-----------|---------------|-----------|
| Persistent INa<br>Inhibition | ATX-II Induced             | 141       | Not Specified | [4]       |
| Persistent INa<br>Inhibition | SCN8A Mutation<br>(N1768D) | 75        | Not Specified | [4]       |

Table 1: Potency of Relutrigine on Persistent Sodium Currents. This table highlights the half-maximal inhibitory concentration (IC50) of relutrigine on persistent sodium currents induced by the sea anemone toxin Anemonia sulcata toxin II (ATX-II) and in the presence of the pathogenic SCN8A mutation N1768D.

| Parameter                                                 | Relutrigine | Carbamazepine<br>(CBZ) | Reference |
|-----------------------------------------------------------|-------------|------------------------|-----------|
| Preference for Persistent INa vs. Peak INa (Tonic Block)  | 60x         | 30x                    | [5]       |
| Preference for Use-<br>Dependent Block vs.<br>Tonic Block | 31x         | Less Use-Dependent     | [5]       |

Table 2: Selectivity Profile of Relutrigine Compared to Carbamazepine. This table illustrates the preferential activity of relutrigine for the persistent sodium current and its strong use-dependent blocking properties compared to the standard sodium channel blocker, carbamazepine.

## **Experimental Protocols**

The characterization of relutrigine's effect on persistent sodium current was primarily conducted using whole-cell patch-clamp electrophysiology. The following sections detail the methodologies employed in these key experiments.

### **Cell Culture and Transfection**



HEK293 cells stably expressing the human Nav1.6 sodium channel were utilized for the electrophysiological recordings. For the investigation of the SCN8A mutation, cells were transiently transfected with the N1768D mutant construct.

## **Whole-Cell Patch-Clamp Electrophysiology**

### Recording Solutions:

- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl<sub>2</sub>, 1 CaCl<sub>2</sub>, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

### Voltage-Clamp Protocols:

- Tonic Block of Persistent Current:
  - Cells were held at a holding potential of -120 mV.
  - A 500 ms depolarizing step to -20 mV was applied to elicit the sodium current.
  - Persistent current was measured as the mean current during the final 50 ms of the depolarizing step.
  - Relutrigine was perfused at various concentrations, and the concentration-response curve was generated to determine the IC50 value.
- Use-Dependent Block:
  - Cells were held at -120 mV.
  - A train of 50 depolarizing pulses to 0 mV (20 ms duration) was delivered at a frequency of 10 Hz.
  - The peak current of the first pulse (Ipeak1) and the last pulse (Ipeak50) were measured.



 The degree of use-dependent block was calculated as the percentage reduction of Ipeak50 relative to Ipeak1 in the presence of relutrigine compared to control conditions.

# Visualizing Relutrigine's Mechanism and Experimental Workflow Signaling Pathway of Relutrigine's Action



Click to download full resolution via product page

Caption: Relutrigine's preferential inhibition of the persistent state of voltage-gated sodium channels.

# **Experimental Workflow for Assessing Persistent Current Inhibition**





Click to download full resolution via product page

Caption: Workflow for determining the IC50 of relutrigine on persistent sodium current.



### **Logical Relationship of Relutrigine's Properties**



Click to download full resolution via product page

Caption: The relationship between relutrigine's electrophysiological properties and its therapeutic effects.

### Conclusion

Relutrigine's distinct pharmacological profile, characterized by its potent and selective inhibition of persistent sodium current and strong use-dependent block, provides a strong rationale for its development as a targeted therapy for DEEs and other disorders of neuronal hyperexcitability. The preclinical data robustly support a mechanism that preferentially targets the pathological state of sodium channels, potentially offering a wider therapeutic window and improved tolerability compared to traditional sodium channel blockers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Praxis AES Wrap-up: Best-in-Class Potential Across Rare [globenewswire.com]
- 2. Praxis Precision Medicines Confirms FDA Filing Path for New Drug Application of Relutrigine in Early 2026 [quiverquant.com]
- 3. scn2a.org [scn2a.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Relutrigine Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Relutrigine: A Deep Dive into its Preferential Inhibition of Persistent Sodium Current]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856333#relutrigine-s-effect-on-persistent-sodium-current]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com